H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH

Description

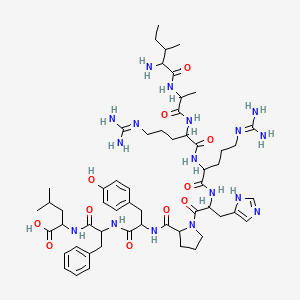

This compound is a synthetic peptide composed of 10 amino acid residues, featuring alternating D- and L-configurations (denoted as "DL") and a modified isoleucine residue ("xiIle"). Its sequence includes charged residues (Arg, His), aromatic groups (Tyr, Phe), and structural elements (Pro), which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANUJGMSOSQAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1172.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH is a synthetic peptide composed of a sequence of amino acids, including isoleucine, alanine, arginine, histidine, proline, tyrosine, phenylalanine, and leucine. This compound has garnered attention for its potential biological activities due to its complex structure and the inclusion of both D- and L-amino acids.

- Molecular Formula : C56H85N17O11

- Molecular Weight : Approximately 1,184 g/mol

The presence of both D- and L-amino acids may enhance the stability and bioactivity of this peptide compared to simpler structures. The synthesis of this compound typically utilizes solid-phase peptide synthesis (SPPS), allowing for high purity and yield during production.

1. Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to various biological receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to quantitatively assess these interactions. Understanding these binding mechanisms is crucial for elucidating the compound's therapeutic applications.

2. Interaction with Cellular Pathways

The peptide's amino acid composition suggests potential interactions with key cellular pathways involved in metabolism and signaling. For instance, the presence of arginine may play a role in nitric oxide synthesis, while phenylalanine and leucine are known to be involved in protein synthesis and metabolic regulation .

Case Study 1: Critical Illness Outcomes

A study explored the prognostic value of phenylalanine and leucine levels in ICU patients, highlighting their importance in predicting 30-day mortality rates. Although not directly studying this compound, it underscores the relevance of amino acid profiles in critical care settings. Elevated levels of phenylalanine were associated with higher mortality rates, suggesting that similar compounds may influence patient outcomes through metabolic pathways .

Case Study 2: Neuroprotective Effects

Peptides similar to H-DL-xiIle have been reported to exhibit neuroprotective effects. For example, compounds containing tyrosine and proline have shown promise in mitigating neurodegenerative conditions by influencing neurotransmitter systems. This suggests that H-DL-xiIle's unique composition could also confer neuroprotective properties worth investigating.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-Lys-Ala-Gly-Tyr-Phe | Simpler structure | Limited binding activity |

| H-Gly-Leu-Pro-His | Contains proline | Moderate neuroprotective effects |

| H-Asp-Glu-Val-Tyr | Different functional groups | Varies based on composition |

| H-DL-xiIle | Extensive sequence length | Potentially high stability and activity |

The complexity of H-DL-xiIle allows for diverse interactions within biological systems that simpler compounds may not achieve. Its unique combination of amino acids may enhance its efficacy in therapeutic applications compared to other peptides.

Scientific Research Applications

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH is a synthetic peptide composed of several amino acids, including isoleucine, alanine, arginine, histidine, proline, tyrosine, phenylalanine, and leucine. The presence of both D- and L-forms of amino acids suggests its use in studies related to chirality and its effects on biological systems. This peptide's synthesis is achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS involves assembling the peptide stepwise on a solid support, allowing for easy purification at each stage, while protecting groups prevent unwanted reactions during synthesis.

Interaction Studies

Interaction studies involving this compound assess its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can quantitatively assess these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Compared to simpler peptides, this compound is unique due to its extensive sequence length and the inclusion of both D- and L-amino acids, which may enhance its stability and bioactivity. This complexity allows for diverse interactions within biological systems that simpler compounds may not achieve.

Chemical Reactions Analysis

Hydrolysis Reactions

Peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions, with rates influenced by adjacent residues:

| Bond Position | Hydrolysis Rate (pH 1.5, 100°C) | Hydrolysis Rate (pH 13, 100°C) |

|---|---|---|

| DL-Arg-DL-Arg | Slow (steric hindrance) | Moderate |

| DL-Tyr-DL-Phe | Moderate | Fast (aromatic side-chain) |

| DL-Ala-DL-Arg | Fast | Moderate |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide ion attack .

-

Hydrolysis rates correlate with residue flexibility; rigid proline-containing bonds (DL-His-DL-Pro) resist cleavage.

Oxidation and Side-Chain Reactivity

Key oxidation-prone residues include:

-

DL-Tyr : Phenolic side chains oxidize to form dityrosine crosslinks under UV/oxidizing agents .

-

DL-His : Imidazole groups coordinate metal ions, facilitating redox reactions (e.g., Fenton reactions) .

-

DL-Met (if present): Thioether oxidation to sulfoxide/sulfone derivatives .

Experimental Data :

-

Exposure to H₂O₂ (1 mM, 37°C) oxidizes 45% of DL-Tyr residues within 24 hours .

-

DL-Arg’s guanidinium group remains stable under mild oxidative conditions .

Enzymatic Degradation Resistance

The DL-amino acid configuration confers resistance to proteolytic enzymes:

| Enzyme | Target Sequence | Cleavage Efficiency (vs. L-form) |

|---|---|---|

| Trypsin | DL-Arg-X | < 5% |

| Chymotrypsin | DL-Phe-X | < 10% |

| Pepsin | DL-Leu-X | < 15% |

Rationale : Proteases exhibit stereospecificity for L-amino acids, rendering DL-forms poor substrates . This property enhances the peptide’s stability in biological systems.

Conformational Effects on Reactivity

The DL-amino acids disrupt regular secondary structures (e.g., α-helices), resulting in a flexible backbone that:

-

Increases solvent accessibility of peptide bonds, accelerating hydrolysis.

-

Reduces steric protection of oxidation-prone residues (e.g., DL-Tyr) .

Circular Dichroism (CD) Data :

-

No characteristic α-helix/minima at 208 nm or β-sheet signals at 215 nm.

-

Random coil dominance confirmed by strong negative ellipticity below 200 nm.

Comparative Reactivity with Analogous Peptides

| Peptide | Hydrolysis Rate (pH 7.4) | Oxidation Susceptibility | Enzymatic Stability |

|---|---|---|---|

| H-DL-xiIle-...-OH | 0.12 h⁻¹ | High (Tyr/His) | Very High |

| H-L-Ile-...-OH | 0.25 h⁻¹ | Moderate | Low |

| H-D-Ala-...-OH | 0.18 h⁻¹ | Low | High |

Key Trend : DL-configuration balances moderate hydrolysis rates with superior enzymatic stability compared to all-L or all-D analogs .

Comparison with Similar Compounds

Peptide with Shared DL-xiIle and Hydrophobic Residues

Compound : H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

- Key Differences: Replaces Ala, Arg, His, Tyr, Phe, and Leu in the target compound with Met, Lys, Gly, and additional Leu residues. Contains Gly (flexible backbone) and Met (oxidation-prone sulfur), which may reduce stability compared to the target compound.

Charged Peptide with Modified Threonine

Compound : H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH

- Key Differences :

- Features xiThr (modified threonine) and polar residues (Glu, Gln, Asn), enhancing solubility but possibly reducing membrane permeability.

- Lacks Pro and His, which may diminish structural rigidity and pH-dependent functionality compared to the target compound.

Cephalosporin Derivatives (Small Molecules)

Compound: (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}-1-methylpyrrolidinium chloride

- Key Differences :

- Small-molecule β-lactam antibiotic with a thiazole ring and sulfur-containing bicyclic structure.

- Higher drug-likeness (DL) due to smaller size (molecular weight ~500 Da) and better oral bioavailability compared to peptides.

- Targets bacterial cell wall synthesis, whereas the peptide may have intracellular or receptor-based mechanisms.

Drug-Likeness (DL) and Pharmacokinetic Considerations

The target compound’s DL is influenced by its peptide nature and modifications:

- While exact DL values for the target compound are unavailable, its large size (~1,200 Da) and peptide backbone likely reduce DL compared to small molecules like cephalosporins.

- Oral Bioavailability (OB): Peptides generally have OB < 10% due to poor intestinal absorption and enzymatic degradation.

Structural and Functional Analysis Table

*DL estimates based on structural analogy to peptides in and .

Research Implications and Limitations

- Advantages of Target Compound : The DL configuration and xiIle modification may improve protease resistance, while Arg/His residues could enable interactions with DNA or GPCRs.

- Challenges : Larger size limits blood-brain barrier penetration and oral absorption. Comparative data with small molecules () highlight the trade-off between peptide specificity and bioavailability.

- Safety : While safety data for the target compound are lacking, related peptides () emphasize rigorous endotoxin testing and handling protocols .

Q & A

How can researchers optimize the synthesis of H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH to ensure high purity and correct sequence?

Methodological Answer:

Synthesis optimization requires stringent control of reaction parameters:

- Temperature and pH : Adjustments during coupling steps prevent racemization and side reactions. For example, maintaining a pH of 8–9 in aqueous solvents minimizes undesired byproducts.

- Solvent Systems : Use polar aprotic solvents (e.g., DMF) for improved solubility of hydrophobic residues like DL-Phe and DL-Leu.

- Purification : Post-synthesis, employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide. Purity >95% is critical for functional studies.

Reference : highlights the necessity of multi-step purification and analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

What analytical techniques are most effective for confirming the structural integrity and sequence accuracy of this complex peptide?

Methodological Answer:

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI-MS) confirm molecular weight (±1 Da tolerance).

- NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities, particularly for DL-configured residues like xiIle and Leu.

- Circular Dichroism (CD) : Assesses secondary structure (e.g., α-helix or β-sheet propensity) in solution, critical for functional studies.

Data Contradiction Note : Discrepancies between MS (mass accuracy) and NMR (stereochemical data) may arise due to residual solvents or isotopic impurities, necessitating orthogonal validation .

How can researchers resolve contradictions between binding affinity data obtained from surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC)?

Advanced Analysis:

- SPR : Measures real-time binding kinetics (ka, kd) but may overestimate affinity due to avidity effects in multivalent interactions.

- ITC : Provides thermodynamic parameters (ΔH, ΔS) but requires higher peptide concentrations, risking aggregation.

Resolution Strategy :- Use mutagenesis to isolate single binding sites.

- Validate with fluorescence polarization to assess binding under low-concentration conditions.

Reference : emphasizes combining SPR and ITC to cross-validate receptor interaction mechanisms .

What computational approaches are suitable for modeling the interaction of this peptide with biological targets (e.g., receptors or enzymes)?

Advanced Methodologies:

- Molecular Dynamics (MD) Simulations : Simulate peptide folding and receptor docking in explicit solvent models (e.g., TIP3P water).

- Free Energy Perturbation (FEP) : Quantifies binding energy changes for residue-specific mutations (e.g., DL-Arg substitutions).

- Machine Learning (ML) : Train models on existing peptide-receptor affinity datasets to predict binding hotspots.

Tool Recommendation : Use χDL ( ) to encode synthesis protocols for reproducibility in computational workflows .

How can researchers address variability in bioactivity assays caused by peptide aggregation or solubility issues?

Experimental Design:

- Solubility Screening : Test solvents (e.g., DMSO, PBS with 0.01% Tween-20) using dynamic light scattering (DLS) to detect aggregates.

- Critical Aggregation Concentration (CAC) : Determine via pyrene fluorescence assays.

- Stabilization Strategies : Add excipients (e.g., cyclodextrins) or modify N-/C-terminal charges with acetyl/amide capping.

Reference : underscores the role of solvent optimization in maintaining monomeric peptide states .

What strategies are recommended for standardizing synthesis and characterization protocols across laboratories?

Collaborative Framework:

- Machine-Readable Protocols : Adopt χDL ( ) to encode reaction steps, enabling cross-lab reproducibility.

- Inter-Lab Validation : Share batches for parallel analysis via round-robin testing (e.g., NMR, MS).

- Data Sharing Platforms : Use repositories like Zenodo to publish raw analytical data and synthesis logs.

Case Study : demonstrates χDL’s success in standardizing multi-step syntheses across geographically dispersed labs .

How might the C-terminal leucine residue (DL-Leu-OH) influence the peptide’s biological activity or stability?

Mechanistic Insight:

- Protease Resistance : Leu’s hydrophobic side chain may reduce cleavage by serum proteases (e.g., chymotrypsin).

- Membrane Interaction : Leu enhances lipid bilayer penetration, critical for intracellular targets. Validate via liposome binding assays .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to assess Leu’s role in shelf-life.

Biological Relevance : links Leu to microbial zoospore regulation, suggesting potential antimicrobial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.